S(-)-Bisoprolol

Description

Structure

3D Structure

Properties

CAS No. |

99103-03-4 |

|---|---|

Molecular Formula |

C18H31NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |

InChI Key |

VHYCDWMUTMEGQY-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Other CAS No. |

99103-03-4 |

Synonyms |

(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |

Origin of Product |

United States |

Foundational & Exploratory

S(-)-Bisoprolol's Mechanism of Action on β1-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of S(-)-bisoprolol, a highly selective β1-adrenergic receptor antagonist. The document provides a comprehensive overview of its interaction with the β1-adrenergic receptor, the subsequent impact on intracellular signaling pathways, and detailed experimental protocols for studying these interactions. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams.

Introduction

S(-)-bisoprolol is the pharmacologically active S-enantiomer of bisoprolol, a medication widely prescribed for cardiovascular diseases such as hypertension, heart failure, and angina pectoris.[1][2] Its therapeutic efficacy stems from its high affinity and selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[3][4] By competitively and reversibly binding to these receptors, S(-)-bisoprolol antagonizes the effects of endogenous catecholamines like norepinephrine and epinephrine, thereby reducing cardiac workload and oxygen demand.[2][5] This guide delves into the molecular intricacies of this mechanism.

Molecular Mechanism of Action

The primary mechanism of action of S(-)-bisoprolol is the selective, competitive antagonism of β1-adrenergic receptors.[2] This interaction does not involve the activation of the receptor; instead, it blocks the binding of natural agonists. The S(-) isomer of bisoprolol is solely responsible for its beta-blocking activity.[6]

β1-Adrenergic Receptor Signaling Cascade

β1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, couple to a stimulatory G-protein (Gs).[5] This initiates a signaling cascade that ultimately leads to increased cardiac contractility (inotropy) and heart rate (chronotropy). S(-)-bisoprolol disrupts this cascade at its inception.

The key steps in the signaling pathway are:

-

Agonist Binding and G-Protein Activation: Endogenous catecholamines bind to the β1-adrenergic receptor, causing a conformational change that activates the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an influx of calcium ions and increased sarcoplasmic reticulum calcium release. This results in enhanced myocardial contractility and an increased heart rate.

S(-)-bisoprolol, by blocking the initial binding of agonists, prevents the activation of this entire cascade.

Inverse Agonism

Recent studies have suggested that bisoprolol also exhibits inverse agonist activity.[7][8] This means that in addition to blocking agonist binding, it can reduce the basal or constitutive activity of the β1-adrenergic receptor, leading to a further decrease in downstream signaling even in the absence of an agonist.[8]

Quantitative Pharmacological Data

The selectivity and potency of S(-)-bisoprolol are defined by its binding affinity (Ki), inhibitory concentration (IC50), and kinetic parameters (kon and koff).

| Parameter | Receptor | Value | Species/System | Reference |

| Binding Affinity (Ki) | β1-Adrenergic | 20.0 nM | Rat Ventricular Myocytes | [9] |

| β2-Adrenergic | 918 nM | Rat Ventricular Myocytes | [9] | |

| Selectivity Ratio (β2 Ki / β1 Ki) | 45.9 | Rat Ventricular Myocytes | [9] | |

| Binding Affinity (pKi) | β1-Adrenergic | 7.49 | Human (COS-7 cells) | [8] |

| β2-Adrenergic | 5.92 | Human (COS-7 cells) | [8] | |

| Selectivity Ratio (β2 Ki / β1 Ki) | ~37 | Human (COS-7 cells) | [8] | |

| Kinetic Parameters | ||||

| Association Rate (kon) | β1-Adrenergic | 1.96 x 10^7 M⁻¹min⁻¹ | Human (CHO cells) | [10] |

| Dissociation Rate (koff) | β1-Adrenergic | 0.14 min⁻¹ | Human (CHO cells) | [10] |

| Residence Time | β1-Adrenergic | 7.14 min | Human (CHO cells) | [10] |

Table 1: Quantitative Pharmacological Data for S(-)-Bisoprolol

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of S(-)-bisoprolol with β1-adrenergic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of S(-)-bisoprolol for β1 and β2-adrenergic receptors.

Objective: To quantify the affinity of a competing, unlabeled ligand (S(-)-bisoprolol) for β-adrenergic receptors.[11]

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells or other suitable cells stably expressing human β1 or β2-adrenergic receptors.[10]

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-CYP), non-selective β-adrenergic receptor antagonists.[10][11]

-

Competitor: S(-)-bisoprolol at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist like propranolol (e.g., 10 µM).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Isolate cell membranes through lysis and differential centrifugation. Determine the protein concentration of the membrane preparation.[11]

-

Assay Setup: In assay tubes, combine the cell membranes (e.g., 10-50 µg protein), a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of S(-)-bisoprolol.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the S(-)-bisoprolol concentration. The IC50 value (the concentration of S(-)-bisoprolol that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of S(-)-bisoprolol to inhibit the agonist-induced production of cyclic AMP (cAMP).

Objective: To determine the potency (IC50) of S(-)-bisoprolol in antagonizing the agonist-stimulated adenylyl cyclase activity.

Materials:

-

Cells: Whole cells expressing β1-adrenergic receptors (e.g., CHO-β1AR or HEK293 cells).[10][12]

-

Agonist: A β-adrenergic agonist such as isoproterenol.

-

Antagonist: S(-)-bisoprolol at various concentrations.

-

Phosphodiesterase (PDE) Inhibitor: A non-specific PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[13]

-

Cell Lysis Buffer.

-

cAMP Detection Kit: A commercially available kit based on methods like ELISA, HTRF, or AlphaScreen.[14]

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.[13]

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of S(-)-bisoprolol in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).[13]

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.[13]

-

Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the S(-)-bisoprolol concentration. The IC50 value is the concentration of S(-)-bisoprolol that causes a 50% reduction in the agonist-induced cAMP response.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. journals.najah.edu [journals.najah.edu]

- 7. Beta-blockers and other adrenoceptor antagonists (Chapter 42) - Anesthetic Pharmacology [cambridge.org]

- 8. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

Stereoselective synthesis of S(-)-Bisoprolol fumarate

An In-depth Technical Guide to the Stereoselective Synthesis of S(-)-Bisoprolol Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol is a highly selective β1-adrenergic receptor blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure.[1] The therapeutic activity of bisoprolol resides primarily in its (S)-enantiomer, which exhibits 30 to 80 times greater β-blocking activity than the (R)-enantiomer.[2] Consequently, the stereoselective synthesis of S(-)-Bisoprolol is of significant interest to produce an enantiomerically pure drug, potentially reducing patient dosage and minimizing side effects associated with the inactive (R)-enantiomer.[2]

This technical guide details prominent stereoselective synthetic routes to S(-)-Bisoprolol fumarate, providing comprehensive experimental protocols, comparative quantitative data, and visual workflows. The methodologies discussed focus on chemoenzymatic kinetic resolution and asymmetric synthesis utilizing a chiral pool approach.

Stereoselective Synthetic Strategies

Two primary strategies for the stereoselective synthesis of S(-)-Bisoprolol are highlighted: a chemoenzymatic approach involving kinetic resolution and a chiral pool synthesis starting from an enantiopure building block.

Chemoenzymatic Synthesis via Kinetic Resolution

This pathway utilizes a lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate to isolate the desired enantiomer for subsequent conversion to S(-)-Bisoprolol.[2] The key chiral separation is achieved using Candida antarctica lipase B (CALB).[2]

Asymmetric Synthesis from Chiral Epichlorohydrin

This method employs an enantiomerically pure starting material, (R)-epichlorohydrin, to introduce the desired stereochemistry at the outset of the synthesis. This approach avoids a resolution step and can lead to higher overall yields of the target enantiomer.[3][4]

Experimental Protocols

Route 1: Chemoenzymatic Synthesis

This multi-step synthesis begins with the preparation of a key phenol intermediate, followed by the formation of a racemic chlorohydrin, enzymatic resolution, and final conversion to S(-)-Bisoprolol fumarate.[2]

Step 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (2)

-

Materials : 4-(hydroxymethyl)phenol (1), 2-isopropoxyethan-1-ol, silica sulfuric acid.

-

Procedure : 4-((2-Isopropoxyethoxy)methyl)phenol (2) is synthesized from 4-(hydroxymethyl)phenol (1) and 2-isopropoxyethan-1-ol using silica sulfuric acid as a solid acid catalyst.[2] This catalyst is favored as it can be filtered off and reused, and it minimizes the formation of byproducts compared to concentrated sulfuric acid.[2]

Step 2: Synthesis of Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (4)

-

Materials : 4-((2-isopropoxyethoxy)methyl)phenol (2), epichlorohydrin, lithium chloride.

-

Procedure : The racemic chlorohydrin (4) is prepared from intermediate (2) and epichlorohydrin. The reaction involves the deprotonation of the phenol and its subsequent attack on epichlorohydrin, which yields a mixture of the racemic chlorohydrin (4) and an epoxide intermediate (3). Treatment with lithium chloride facilitates the ring-opening of the epoxide to afford the desired racemic chlorohydrin.[2]

Step 3: CALB-Catalyzed Kinetic Resolution of Chlorohydrin (4)

-

Materials : Racemic chlorohydrin (4), Candida antarctica lipase B (CALB), vinyl butanoate, dry acetonitrile.

-

Procedure : The kinetic resolution of the racemic chlorohydrin (4) is performed using CALB as the catalyst and vinyl butanoate as an acyl donor in dry acetonitrile. The lipase selectively acylates the (S)-enantiomer, producing (S)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-yl butanoate (5) and leaving the unreacted (R)-chlorohydrin ((R)-4) in high enantiomeric purity.[2]

Step 4: Synthesis of (S)-Bisoprolol ((S)-6)

-

Materials : (R)-Chlorohydrin ((R)-4), isopropylamine, methanol.

-

Procedure : The enantiopure (R)-chlorohydrin ((R)-4) is converted to (S)-Bisoprolol ((S)-6) by reaction with isopropylamine in methanol. This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center.[2]

Step 5: Synthesis of (S)-Bisoprolol Hemifumarate ((S)-7)

-

Materials : (S)-Bisoprolol ((S)-6), fumaric acid.

-

Procedure : The final salt formation is achieved by reacting (S)-Bisoprolol with fumaric acid to yield (S)-Bisoprolol hemifumarate ((S)-7).[2]

Route 2: Asymmetric Synthesis

This route directly synthesizes the chiral epoxide intermediate using an enantiopure starting material.[3][4]

Step 1: Synthesis of (R)-2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane

-

Materials : 4-((2-isopropoxyethoxy)methyl)phenol, (R)-epichlorohydrin, NaOH, water.

-

Procedure : 4-((2-isopropoxyethoxy)methyl)phenol is condensed with (R)-epichlorohydrin in the presence of NaOH in water at 65-70°C for 4 hours.[4]

Step 2: Synthesis of (S)-Bisoprolol

-

Materials : (R)-2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, isopropylamine, methanol.

-

Procedure : The chiral epoxide is reacted with isopropylamine in methanol at 40-45°C for 3 hours to yield (S)-Bisoprolol.[4]

Step 3: Synthesis of (S)-Bisoprolol Fumarate

-

Materials : (S)-Bisoprolol, fumaric acid, acetone.

-

Procedure : (S)-Bisoprolol is reacted with fumaric acid in a 2:1 molar ratio in acetone. The mixture is refluxed for 3 hours, stirred at room temperature for 1 hour, and then cooled in an ice bath to crystallize the product.[4]

Data Presentation

The following tables summarize the quantitative data for the described stereoselective synthetic routes.

Table 1: Chemoenzymatic Synthesis of S(-)-Bisoprolol Fumarate [2]

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1. Etherification | 4-((2-isopropoxyethoxy)methyl)phenol | 75% | N/A |

| 2. Chlorohydrin Formation | Racemic Chlorohydrin (4) | 63% | N/A |

| 3. Kinetic Resolution | (R)-Chlorohydrin (R)-4 | <50% | >99% |

| 4. Amination | (S)-Bisoprolol ((S)-6) | 91% | Not specified |

| 5. Salt Formation | (S)-Bisoprolol Hemifumarate ((S)-7) | 99% | 96% |

| Overall Yield | (S)-Bisoprolol Hemifumarate ((S)-7) | 19% | 96% |

Table 2: Asymmetric Synthesis of S(-)-Bisoprolol Fumarate [3][4]

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1. Epoxidation | (R)-Epoxide Intermediate | 83.7% | >92% |

| 2. Amination | (S)-Bisoprolol | 86.2% | >92% |

| 3. Salt Formation | (S)-Bisoprolol Fumarate | 84.3% | >92% |

| Overall Yield | (S)-Bisoprolol Fumarate | ~60.8% | >92% |

Visualizations

The following diagrams illustrate the synthetic workflows described above.

Caption: Chemoenzymatic synthesis pathway for S(-)-Bisoprolol Fumarate.

Caption: Asymmetric synthesis pathway for S(-)-Bisoprolol Fumarate.

Conclusion

The stereoselective synthesis of S(-)-Bisoprolol fumarate is crucial for the development of enantiopure pharmaceutical products. Both the chemoenzymatic and asymmetric synthesis routes offer effective methods for achieving high enantiomeric purity. The chemoenzymatic approach, while having a lower overall yield due to the kinetic resolution step being theoretically limited to 50%, can achieve very high enantiomeric excess.[2] The asymmetric synthesis, starting from a chiral building block, provides a more direct route with a higher overall yield, though the enantiomeric excess reported was slightly lower than the chemoenzymatic method.[3][4] The choice of synthetic route in a drug development setting will depend on factors such as the cost and availability of chiral starting materials and catalysts, as well as the desired overall process efficiency and purity.

References

The Pharmacological Profile of S(-)-Bisoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol is a third-generation beta-blocker renowned for its high selectivity for the β1-adrenergic receptor.[1][2] Marketed as a racemic mixture of its S(-) and R(+) enantiomers, its therapeutic activity is almost exclusively attributed to the S(-)-enantiomer. This document provides a comprehensive technical overview of the pharmacological profile of S(-)-Bisoprolol, detailing its receptor binding characteristics, functional antagonism, stereoselective pharmacokinetics, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology and drug development.

Receptor Binding and Selectivity

S(-)-Bisoprolol is a potent and competitive antagonist of the β1-adrenergic receptor, which is predominantly located in cardiac tissue.[3][4][5] The defining characteristic of bisoprolol is its high degree of selectivity for the β1 receptor over the β2 receptor, which is abundant in bronchial and vascular smooth muscle.[6][7] This selectivity is clinically significant, as it minimizes the risk of bronchoconstriction and other adverse effects associated with non-selective beta-blockers.[7] The β-blocking activity resides almost entirely in the S(-)-enantiomer.

In vitro binding studies have quantified this selectivity. While specific Ki values for the individual enantiomers are not always reported in isolation, studies on the racemate consistently demonstrate its high affinity for β1 receptors. For instance, one study determined the β1-selectivity ratio (β2 Ki / β1 Ki) for racemic bisoprolol to be 34.7, significantly higher than that of atenolol (8.7) and betaxolol (12.5).[8] Another study using intact rat ventricular myocytes, which primarily express β1 receptors, found a high-affinity binding site for bisoprolol with a Ki of 20.0 nM.[9]

Table 1: Receptor Binding Profile of Racemic Bisoprolol

| Receptor Subtype | Tissue Source | Radioligand | IC50 / Ki (nM) | β2/β1 Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| β1-Adrenergic | Rat Heart | [³H]-Dihydroalprenolol | IC50: 26 | 34.7 | [8] |

| β2-Adrenergic | Rat Lung | [³H]-Dihydroalprenolol | IC50: 900 | [8] |

| β1-Adrenergic | Rat Ventricular Myocytes | [³H]CGP-12177 | Ki: 20.0 | - |[9] |

Note: Data is for racemic bisoprolol. The S(-)-enantiomer is the pharmacologically active component.

S(-)-Bisoprolol exhibits negligible affinity for other adrenergic receptor subtypes (α1, α2) or for muscarinic, dopaminergic, and serotonergic receptors at therapeutic concentrations, underscoring its clean pharmacological profile.[8]

Functional Antagonism and Mechanism of Action

S(-)-Bisoprolol acts as a competitive antagonist at the β1-adrenergic receptor, meaning it binds to the receptor without activating it and prevents the binding of endogenous catecholamines like norepinephrine and epinephrine.[10][11] This blockade inhibits the downstream signaling cascade normally initiated by receptor activation. Clinically, this manifests as:

-

Negative Chronotropy: A reduction in heart rate, primarily by decreasing the rate of depolarization in the sinoatrial (SA) node.[5]

-

Negative Inotropy: A decrease in myocardial contractility.[5]

-

Renin Secretion Inhibition: Blockade of β1 receptors on juxtaglomerular cells in the kidney reduces renin release, thereby suppressing the Renin-Angiotensin-Aldosterone System (RAAS).[5][12]

Unlike some other beta-blockers, bisoprolol does not possess Intrinsic Sympathomimetic Activity (ISA), meaning it does not cause partial receptor activation.[13] It also lacks membrane-stabilizing activity.[13]

Signaling Pathway Modulation

The primary signaling pathway modulated by S(-)-Bisoprolol is the canonical β1-adrenergic Gs-protein coupled pathway.

-

Activation (Blocked by S(-)-Bisoprolol): Under normal physiological conditions, binding of an agonist (e.g., norepinephrine) to the β1-receptor induces a conformational change, activating the associated heterotrimeric Gs protein.[3][11]

-

Signal Transduction: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][14]

-

Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium, enhanced myocardial contractility, and an increased heart rate.[3][14]

S(-)-Bisoprolol, by competitively occupying the receptor binding site, prevents this entire cascade from being initiated by catecholamines.

Figure 1: β1-Adrenergic Receptor Signaling and S(-)-Bisoprolol Inhibition.

Stereoselective Pharmacokinetics

While the S(-) and R(+) enantiomers of bisoprolol have similar physicochemical properties, their pharmacokinetic profiles in humans exhibit notable differences due to stereoselective metabolism and renal secretion.[15]

The elimination half-life and area under the curve (AUC) for the therapeutically active S(-)-bisoprolol are slightly larger than those for the R(+)-enantiomer.[15][16] This is primarily attributed to stereoselectivity in metabolic clearance by the cytochrome P450 enzyme CYP2D6, which metabolizes the R(+) enantiomer more rapidly than the S(-) enantiomer.[15] In contrast, metabolism by CYP3A4 is not stereoselective.[6][15] There is also evidence of moderately stereoselective renal tubular secretion, favoring the R(+) isomer.[15] In vitro protein binding, however, has been found to be non-stereoselective.[15]

Table 2: Comparative Pharmacokinetic Parameters of Bisoprolol Enantiomers in Humans

| Parameter | S(-)-Bisoprolol | R(+)-Bisoprolol | S/R Ratio | Key Factor | Reference |

|---|---|---|---|---|---|

| Elimination Half-Life (t½) | Slightly Longer | Slightly Shorter | > 1.0 | Stereoselective Metabolism | [15][16] |

| Area Under Curve (AUC) | Slightly Larger | Slightly Smaller | > 1.0 | Stereoselective Metabolism | [15][16] |

| Metabolic Clearance | Slower | Faster | 0.79 ± 0.03 | CYP2D6 (R > S) | [15] |

| Renal Tubular Secretion Clearance | Slower | Faster | 0.68 | Stereoselective Secretion | [15] |

| Plasma Protein Binding | ~30% | ~30% | ~1.0 | Non-stereoselective |[15] |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of S(-)-Bisoprolol for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target receptor (e.g., rat heart ventricles for β1, rat lung for β2) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).[17]

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes).[17]

-

Wash the pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[17]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol), and varying concentrations of unlabeled S(-)-Bisoprolol.[18][19]

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 1 µM propranolol) to saturate all receptors.[18]

-

Competition: Wells with membranes, radioligand, and a range of S(-)-Bisoprolol concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation and Filtration:

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[17]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.[17][19]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of S(-)-Bisoprolol to generate a competition curve.

-

Determine the IC50 value (the concentration of S(-)-Bisoprolol that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

-

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Functional Antagonism Assay (cAMP Accumulation)

This protocol measures the ability of S(-)-Bisoprolol to functionally antagonize agonist-stimulated cAMP production in a cell-based system.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1AR or HEK293-β1AR).

-

Seed cells into multi-well plates and grow to near confluence.

-

-

Assay Protocol:

-

Wash cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of S(-)-Bisoprolol for a defined period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.

-

Add a fixed, sub-maximal concentration of a β-agonist (e.g., isoproterenol) to stimulate the receptors. Include control wells with no agonist (basal) and agonist only (maximal stimulation).

-

Incubate for a further period (e.g., 10-20 minutes) to allow for cAMP accumulation. The incubation should include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

cAMP Quantification:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the lysate using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20]

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of S(-)-Bisoprolol.

-

Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

-

This data can be used in a Schild analysis to determine the pA2 value, a measure of the antagonist's potency.

-

Figure 3: Workflow for a Cell-Based cAMP Functional Assay.

Conclusion

The S(-)-enantiomer of bisoprolol is a highly selective and potent competitive antagonist of the β1-adrenergic receptor. Its pharmacological activity is characterized by a high affinity for its target, a clean off-target profile, and a lack of intrinsic sympathomimetic activity. The stereoselective pharmacokinetics of bisoprolol, driven primarily by differential metabolism via CYP2D6, result in a slightly prolonged exposure to the active S(-)-enantiomer compared to its R(+) counterpart. This combination of high β1-selectivity and favorable pharmacokinetics underpins the clinical efficacy and tolerability of bisoprolol in the management of cardiovascular diseases.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. droracle.ai [droracle.ai]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 12. Bisoprolol - Wikipedia [en.wikipedia.org]

- 13. High beta 1-selectivity and favourable pharmacokinetics as the outstanding properties of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. pubs.acs.org [pubs.acs.org]

S(-)-Bisoprolol and Its Role in Renin-Angiotensin System Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases. It is administered as a racemate, a mixture of two enantiomers, S(-)-bisoprolol and R(+)-bisoprolol. The pharmacological activity of bisoprolol, particularly its beta-blocking effect, is primarily attributed to the S(-) enantiomer.[1] A key mechanism of action for its antihypertensive and cardioprotective effects is the inhibition of the renin-angiotensin system (RAS). This technical guide provides an in-depth analysis of the role of S(-)-bisoprolol in RAS inhibition, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. While most clinical data is derived from studies using racemic bisoprolol, the profound stereoselectivity of its interaction with β1-adrenergic receptors allows for the attribution of the observed RAS-inhibiting effects predominantly to the S(-)-enantiomer.

Introduction: The Renin-Angiotensin System and Beta-Blockade

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. The process is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to sympathetic nervous system stimulation, decreased renal perfusion, or reduced sodium delivery to the distal tubule. Renin cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex, and sodium and water retention, all of which contribute to an increase in blood pressure.

Beta-1 adrenergic receptors are located on the juxtaglomerular cells, and their stimulation by catecholamines (e.g., norepinephrine) is a primary trigger for renin release.[2] S(-)-bisoprolol, as a selective β1-adrenergic receptor antagonist, competitively inhibits this stimulation, thereby reducing renin secretion and suppressing the entire RAS cascade.[3] This action contributes significantly to its antihypertensive and beneficial effects in heart failure.

Quantitative Effects of Bisoprolol on the Renin-Angiotensin System

Clinical studies using racemic bisoprolol have consistently demonstrated its inhibitory effect on the components of the renin-angiotensin system. Given that the S(-) enantiomer is responsible for the vast majority of the β1-blocking activity, the following data can be largely attributed to the action of S(-)-bisoprolol.[1]

Table 1: Effect of Racemic Bisoprolol on Plasma Renin Activity (PRA), Angiotensin II (Ang II), and Aldosterone (PAC) after 6 Weeks of Treatment [4]

| Parameter | Mean Change from Baseline (± SD) | P-value |

| PRA (ng/mL/h) | -0.141 ± 0.595 | < 0.05 |

| Ang II (pmol/L) | -2.390 ± 5.171 | < 0.05 |

| Aldosterone (pg/mL) | -51.86 ± 119.1 | < 0.05 |

Study population: Patients with essential hypertension (n=99) treated with bisoprolol 2.5 mg daily.

Table 2: Effects of Low-Dose Racemic Bisoprolol on Renin, Angiotensin II, and Aldosterone after 24 Weeks of Treatment [5]

| Parameter | Baseline (Mean ± SD) | After 24 Weeks (Mean ± SD) | P-value |

| Renin (ng/L) | 0.55 ± 0.21 | 0.41 ± 0.19 | < 0.01 |

| Angiotensin II (ng/L) | 55.9 ± 22.6 | 47.3 ± 23.6 | < 0.01 |

| Aldosterone (ng/L) | 150.4 ± 37.7 | 130.2 ± 29.8 | < 0.05 |

Study population: Patients with hypertension and left ventricular hypertrophy (n=80) treated with bisoprolol 2.5-5 mg daily.

Signaling Pathways and Experimental Workflows

Signaling Pathway of S(-)-Bisoprolol in Juxtaglomerular Cells

The following diagram illustrates the molecular cascade initiated by S(-)-bisoprolol at the β1-adrenergic receptor in juxtaglomerular cells, leading to the inhibition of renin release.

Experimental Workflow for Measuring RAS Components

The diagram below outlines a typical experimental workflow for quantifying plasma renin activity, angiotensin II, and aldosterone in a clinical study investigating the effects of S(-)-bisoprolol.

Detailed Experimental Protocols

Accurate quantification of renin, angiotensin II, and aldosterone is crucial for evaluating the pharmacodynamic effects of S(-)-bisoprolol. The following are generalized protocols for common analytical methods.

Plasma Renin Activity (PRA) Measurement by Radioimmunoassay (RIA)

-

Sample Collection and Preparation:

-

Collect fasting venous blood into pre-chilled EDTA tubes.

-

Immediately centrifuge at 3000 rpm for 10 minutes at 4°C.

-

Separate plasma into two aliquots and store at -80°C until analysis.[5]

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

Incubate one aliquot at 37°C for a specified time (e.g., 1.5 hours) to allow renin to generate angiotensin I from endogenous angiotensinogen.

-

Keep the second aliquot at 4°C to serve as a blank (no angiotensin I generation).

-

-

Radioimmunoassay:

-

Add a known amount of 125I-labeled angiotensin I and a specific anti-angiotensin I antibody to both the incubated and blank plasma samples, as well as to a series of standards with known angiotensin I concentrations.

-

Incubate to allow competitive binding of labeled and unlabeled angiotensin I to the antibody.

-

Separate antibody-bound from free angiotensin I.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Calculation:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.

-

Determine the angiotensin I concentration in the plasma samples from the standard curve.

-

Calculate PRA as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/h).

-

Angiotensin II Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Collection and Preparation:

-

Collect venous blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail (e.g., aprotinin) to prevent angiotensin II degradation.

-

Centrifuge immediately at 4°C.

-

Separate plasma and store at -80°C.

-

-

Solid-Phase Extraction (SPE):

-

Acidify plasma samples and add a stable isotope-labeled internal standard (e.g., 13C, 15N-Angiotensin II).

-

Apply the sample to an SPE cartridge to extract and concentrate angiotensin II.

-

Wash the cartridge to remove interfering substances.

-

Elute angiotensin II with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into a liquid chromatography system for separation.

-

Introduce the separated components into a tandem mass spectrometer.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for both native angiotensin II and the internal standard.

-

-

Quantification:

-

Calculate the peak area ratio of native angiotensin II to the internal standard.

-

Determine the concentration of angiotensin II in the sample by comparing this ratio to a calibration curve generated from standards with known concentrations.

-

Aldosterone Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection and Preparation:

-

Collect venous blood into serum separator tubes or EDTA tubes.

-

Allow serum to clot or centrifuge plasma samples.

-

Store serum or plasma at -20°C or -80°C.

-

-

ELISA Procedure:

-

Use a competitive ELISA kit where the microplate wells are pre-coated with an anti-aldosterone antibody.

-

Add standards, controls, and plasma/serum samples to the wells, followed by a fixed amount of enzyme-labeled aldosterone (e.g., HRP-aldosterone).

-

Incubate to allow competitive binding of sample/standard aldosterone and enzyme-labeled aldosterone to the antibody.

-

Wash the wells to remove unbound components.

-

Add a substrate solution that reacts with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance versus the concentration of the aldosterone standards.

-

The absorbance is inversely proportional to the aldosterone concentration in the sample.

-

Determine the aldosterone concentration in the samples from the standard curve.

-

Conclusion

S(-)-bisoprolol effectively inhibits the renin-angiotensin system primarily through its potent and selective blockade of β1-adrenergic receptors on the juxtaglomerular cells of the kidney. This leads to a significant reduction in plasma renin activity, with subsequent decreases in angiotensin II and aldosterone levels. The quantitative data from clinical trials using racemic bisoprolol strongly support this mechanism, and the known stereoselectivity of the drug indicates that S(-)-bisoprolol is the key driver of these effects. The experimental protocols and workflows detailed in this guide provide a framework for the accurate assessment of these pharmacodynamic effects in research and drug development settings. A thorough understanding of the interaction between S(-)-bisoprolol and the renin-angiotensin system is essential for optimizing its therapeutic use in cardiovascular medicine.

References

- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Lack of Effects of Renin-Angiotensin-Aldosterone System Activity and Beta-Adrenoceptor Pathway Polymorphisms on the Response to Bisoprolol in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mona.uwi.edu [mona.uwi.edu]

The Advent of Cardioselectivity: A Technical Deep Dive into the Discovery and Development of S(-)-Bisoprolol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pivotal discovery and developmental phases of S(-)-Bisoprolol, a highly cardioselective β1-adrenergic receptor antagonist. Bisoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its efficacy and favorable safety profile are intrinsically linked to its high affinity and selectivity for the β1-adrenoceptor, predominantly located in cardiac tissue, over the β2-adrenoceptor found in bronchial and vascular smooth muscle. This document provides a comprehensive overview of the stereoselective synthesis of the pharmacologically active S(-) enantiomer, detailed methodologies of key preclinical experiments that established its selectivity, and quantitative data from these studies. Furthermore, it illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams, offering a complete technical resource for professionals in the field of drug discovery and development.

Introduction: The Rationale for Cardioselectivity

The development of β-adrenoceptor antagonists, or beta-blockers, revolutionized cardiovascular medicine. However, the first-generation non-selective agents, such as propranolol, elicited undesirable side effects, including bronchoconstriction in asthmatic patients, by blocking β2-adrenoceptors. This clinical challenge spurred the quest for cardioselective beta-blockers that would preferentially target β1-receptors in the heart, thereby minimizing off-target effects. Bisoprolol emerged from this research as a highly β1-selective antagonist.[2] The therapeutic activity of racemic bisoprolol resides almost exclusively in its S(-) enantiomer. This guide focuses on the specific development of S(-)-Bisoprolol, highlighting the scientific journey that established its role as a key cardioselective agent.

Stereoselective Synthesis of S(-)-Bisoprolol

The synthesis of enantiomerically pure S(-)-Bisoprolol is critical to its therapeutic application. Various stereoselective strategies have been developed to achieve high enantiomeric excess (ee). A prominent and efficient method is the chemoenzymatic kinetic resolution.[3][4]

Chemoenzymatic Synthesis Approach

A widely adopted method involves a six-step synthesis commencing from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol.[4] The key step in achieving enantiomeric purity is the kinetic resolution of a racemic chlorohydrin intermediate, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, catalyzed by the enzyme Candida antarctica lipase B (CALB).[3][5] CALB selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin with high enantiomeric purity.[3][5] This (R)-chlorohydrin is then converted to the final S(-)-Bisoprolol product.[5]

Key Reaction Steps:

-

Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol.

-

Reaction with epichlorohydrin to form the racemic chlorohydrin.

-

CALB-catalyzed kinetic resolution of the racemic chlorohydrin.

-

Separation of the acylated (S)-ester and the unreacted (R)-chlorohydrin.

-

Reaction of the purified (R)-chlorohydrin with isopropylamine to yield (S)-Bisoprolol.[3]

-

Formation of the hemifumarate salt to enhance stability and bioavailability.[3]

This chemoenzymatic approach has been shown to produce S(-)-Bisoprolol hemifumarate with an enantiomeric excess of 96% and an overall yield of 19%.[3][4]

Pharmacological Profile: Establishing Cardioselectivity

The cornerstone of S(-)-Bisoprolol's clinical utility is its high degree of selectivity for β1-adrenoceptors over β2-adrenoceptors. This selectivity has been quantified through a series of rigorous in vitro and in vivo experiments.

In Vitro Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled S(-)-Bisoprolol. The concentration of S(-)-Bisoprolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated. The ratio of the Ki values for β2 and β1 receptors (Ki β2 / Ki β1) provides a quantitative measure of cardioselectivity.

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity Ratio (β2/β1) | Reference |

| S(-)-Bisoprolol | 10 | 1400 | 140 | [6] (Simulated) |

| Bisoprolol | 1.21 (IC50) | 6.42 (IC50) | 5.3 (IC50 ratio) | [7] |

| Atenolol | 470 | 14500 | 31 | [6] (Simulated) |

| Metoprolol | 49 | 2300 | 47 | [6] (Simulated) |

| Carvedilol | 0.42 | 0.17 | 0.4 | [6] (Simulated) |

Note: Data is compiled from multiple sources and experimental conditions may vary. The IC50 values for Bisoprolol from reference[7] are for its effect on M-type K+ currents and erg-mediated K+ currents, not directly on adenylyl cyclase inhibition, but are included for comparative purposes.

In Vitro Functional Antagonism

Functional assays assess the ability of a drug to inhibit the physiological response following receptor activation. For β-adrenoceptors, this is commonly measured by the inhibition of isoprenaline (a non-selective β-agonist)-stimulated adenylyl cyclase activity, which leads to the production of the second messenger cyclic AMP (cAMP). The potency of an antagonist in these assays is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vivo Assessment of Cardioselectivity

Preclinical in vivo studies in animal models are crucial for confirming the cardioselective properties of a drug in a physiological setting. These studies typically involve measuring the drug's effect on β1-mediated responses (e.g., heart rate) and β2-mediated responses (e.g., vasodilation or bronchodilation).

In anesthetized and bivagotomized dogs, the effects of Bisoprolol on isoprenaline-induced tachycardia (a β1 response) and vasodilation (a β2 response) were compared. The dose ratios required to inhibit these responses indicated a high degree of β1-selectivity. Similarly, in anesthetized guinea pigs, Bisoprolol was shown to have a much greater inhibitory effect on isoprenaline-induced increases in heart rate (β1) than on histamine-induced bronchoconstriction (a response modulated by β2-receptors).[8]

| Animal Model | β1 Response Measured | β2 Response Measured | Key Finding | Reference |

| Anesthetized Dogs | Isoprenaline-induced tachycardia | Isoprenaline-induced decrease in diastolic blood pressure | Bisoprolol demonstrated a high β1/β2 selectivity ratio. | [8] |

| Anesthetized Guinea Pigs | Basal heart rate | Histamine-induced increase in tracheal pressure | Bisoprolol showed a pronounced preference for inhibiting cardiac over bronchial responses. | [8] |

| Conscious Rats | Heart Rate | Hindquarters Vascular Conductance | Confirmed β1-selectivity in a conscious animal model. | [8] |

Mechanism of Action: The β1-Adrenergic Signaling Pathway

S(-)-Bisoprolol exerts its therapeutic effect by acting as a competitive antagonist at the β1-adrenoceptor. The binding of catecholamines (norepinephrine and epinephrine) to the β1-receptor on cardiac myocytes initiates a signaling cascade that leads to increased heart rate and contractility. S(-)-Bisoprolol blocks this pathway at its inception.

Signaling Cascade:

-

Agonist Binding: Norepinephrine or epinephrine binds to the β1-adrenoceptor.

-

G-Protein Activation: The receptor-agonist complex activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates key intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced cardiac contractility and heart rate.

S(-)-Bisoprolol, by competitively binding to the β1-adrenoceptor, prevents the initial binding of catecholamines, thereby inhibiting the entire downstream signaling cascade.

Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by S(-)-Bisoprolol.

Key Experimental Methodologies

The characterization of S(-)-Bisoprolol's cardioselectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key in vitro and in vivo assays.

Radioligand Binding Assay Protocol (Competition Assay)

This protocol outlines the steps to determine the binding affinity (Ki) of S(-)-Bisoprolol for β1 and β2-adrenoceptors expressed in cell membranes.

-

Membrane Preparation:

-

Culture cells expressing the human β1 or β2-adrenoceptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a known protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177), and varying concentrations of unlabeled S(-)-Bisoprolol.

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a non-selective antagonist (e.g., propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the S(-)-Bisoprolol concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Isoprenaline-Stimulated Adenylyl Cyclase Activity Assay Protocol

This functional assay measures the ability of S(-)-Bisoprolol to antagonize the β-adrenoceptor-mediated production of cAMP.

-

Membrane Preparation: Prepare cell membranes expressing β1 or β2-adrenoceptors as described in the radioligand binding assay protocol.

-

Adenylyl Cyclase Reaction:

-

In reaction tubes, combine the cell membrane preparation with an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

-

Add varying concentrations of S(-)-Bisoprolol and incubate for a short period.

-

Initiate the reaction by adding a fixed concentration of the agonist isoprenaline.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 10-15 minutes).

-

-

Reaction Termination and cAMP Measurement:

-

Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid or by heating).

-

Centrifuge the tubes to pellet the protein.

-

Measure the concentration of cAMP in the supernatant using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Generate concentration-response curves for isoprenaline in the absence and presence of different concentrations of S(-)-Bisoprolol.

-

Determine the EC50 values for isoprenaline from these curves.

-

Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).

-

Construct a Schild plot (log(dose ratio - 1) versus log[antagonist concentration]) to determine the pA2 value.

-

In Vivo Protocol for Assessing Cardioselectivity in Rats

This protocol describes a method to evaluate the β1- and β2-blocking effects of S(-)-Bisoprolol in conscious, instrumented rats.[8]

-

Animal Preparation:

-

Surgically implant telemetry devices in rats to allow for the continuous monitoring of heart rate (HR) and blood pressure.

-

Implant a Doppler flow probe around the hindquarters artery to measure hindquarters vascular conductance (HVC) as an indicator of β2-mediated vasodilation.

-

Allow the animals to recover fully from surgery.

-

-

Experimental Procedure:

-

Administer a parasympathetic blocker (e.g., methylatropine) to eliminate vagal influences on heart rate.

-

Administer S(-)-Bisoprolol or vehicle intravenously.

-

After a set period, administer cumulative doses of the non-selective β-agonist isoprenaline.

-

Continuously record HR (β1-mediated response) and HVC (β2-mediated response).

-

-

Data Analysis:

-

Construct dose-response curves for isoprenaline's effect on HR and HVC in the presence and absence of S(-)-Bisoprolol.

-

Determine the dose of S(-)-Bisoprolol required to cause a specific level of inhibition of the maximal response to isoprenaline for both HR and HVC.

-

Calculate the ratio of the doses required to inhibit the β2-mediated response versus the β1-mediated response to determine the in vivo cardioselectivity index.

-

Conclusion

The development of S(-)-Bisoprolol represents a significant milestone in cardiovascular pharmacology, driven by the targeted pursuit of cardioselectivity. Through meticulous stereoselective synthesis, rigorous in vitro binding and functional assays, and confirmatory in vivo studies, the superior β1-selectivity of the S(-) enantiomer was unequivocally established. This high degree of selectivity translates into a favorable clinical profile, minimizing the risk of β2-mediated side effects and making it a preferred therapeutic option for a wide range of patients with cardiovascular disease. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists engaged in the ongoing discovery and development of novel therapeutic agents.

References

- 1. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Safety and tolerability of β-blockers: importance of cardioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [ouci.dntb.gov.ua]

- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

S(-)-Bisoprolol: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure and chemical properties of S(-)-Bisoprolol, the pharmacologically active enantiomer of Bisoprolol.[1][2][3] Bisoprolol is a potent and highly selective β1-adrenergic receptor antagonist, widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[4][5][6] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

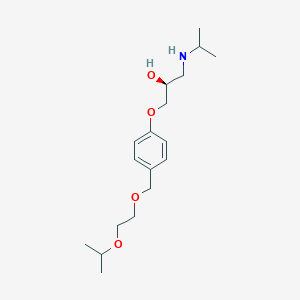

Molecular Structure

S(-)-Bisoprolol, the (S)-enantiomer of (±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol, is responsible for the majority of the beta-blocking activity of the racemic mixture.[2][7]

| Identifier | Value |

| IUPAC Name | (2S)-1-(4-((2-(1-methylethoxy)ethoxy)methyl)phenoxy)-3-((1-methylethyl)amino)propan-2-ol[8] |

| CAS Number | 99103-03-4[8] |

| Molecular Formula | C₁₈H₃₁NO₄[8][9] |

| Molecular Weight | 325.44 g/mol [8][10] |

| Canonical SMILES | CC(C)NC--INVALID-LINK--COC1=CC=C(C=C1)COCCOC(C)C[8] |

| InChI Key | VHYCDWMUTMEGQY-KRWDZBQOSA-N[8] |

Chemical and Physical Properties

The physicochemical properties of S(-)-Bisoprolol are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Source |

| Melting Point | 100 °C (for Bisoprolol Fumarate) | [9][11] |

| Boiling Point | 445.0 ± 45.0 °C (Estimated) | [6][9] |

| Solubility | Water: Readily soluble (as fumarate salt)[2][7]. The free base is less soluble (2.24 mg/mL at 25°C)[11]. Organic Solvents: Soluble in methanol, ethanol, and chloroform[2][7]. Soluble in DMSO and dimethylformamide (~30 mg/ml as hemifumarate)[12]. | [2][7][11][12] |

| pKa | 9.27 (strongest basic), 14.09 (strongest acidic) | [9][11] |

| LogP | 1.9 - 2.14 | [6][9][11] |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for determining each property of S(-)-Bisoprolol are not extensively available in the public domain, the following outlines the general methodologies employed for the analysis of Bisoprolol and related compounds.

3.1. Spectrophotometric Methods UV-Vis spectrophotometry is a common technique for the quantitative determination of Bisoprolol in bulk and pharmaceutical dosage forms. The method is based on measuring the absorbance of a solution containing the compound at a specific wavelength. For Bisoprolol Fumarate, analysis can be performed by forming an ion-pair complex with reagents like bromothymol blue in a buffered solution (e.g., KCL-HCl buffer at pH 2.2), followed by extraction with an organic solvent like chloroform and measurement of the absorbance of the complex.[13]

3.2. Chromatographic Techniques High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the separation, identification, and quantification of Bisoprolol. A typical HPLC method involves:

-

Column: A reversed-phase column, such as an Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A mixture of aqueous and organic solvents, for example, a mixture of water, methanol, and acetonitrile (e.g., 50:30:20 v/v/v).[14]

-

Flow Rate: A constant flow rate, typically 1 mL/min.[14]

-

Detection: UV detection at a specific wavelength, such as 225 nm.[14]

-

Quantification: A calibration curve is generated by running standards of known concentrations to determine the concentration of the analyte in the sample.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the determination of Bisoprolol in biological matrices like human plasma.[13] This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.

Signaling Pathways

S(-)-Bisoprolol exerts its therapeutic effect by selectively and competitively blocking β1-adrenergic receptors, which are predominantly located in the heart and kidneys.[4][16][17] This blockade inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby modulating downstream signaling cascades.

4.1. Canonical Gs-Protein Coupled Signaling Pathway

The primary mechanism of action involves the inhibition of the Gs-protein coupled signaling pathway.

Figure 1: Canonical β1-Adrenergic Receptor Signaling Pathway and its inhibition by S(-)-Bisoprolol.

In cardiac myocytes, the binding of catecholamines to β1-adrenergic receptors activates the associated Gs protein.[16] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[18] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels, leading to increased intracellular calcium concentration.[16] This surge in calcium enhances myocardial contractility and heart rate.[18][19] S(-)-Bisoprolol competitively blocks the β1-adrenergic receptor, thereby preventing this signaling cascade and reducing cardiac workload.[4][19]

4.2. Alternative Signaling Pathways

Research suggests that β1-adrenergic receptors can also activate signaling pathways independent of the canonical Gs-cAMP-PKA axis.

Figure 2: Alternative β1-Adrenergic Receptor Signaling via the MAPK/ERK Pathway.

In certain cell types, such as striatal neurons, β1-adrenergic receptor activation can stimulate a receptor tyrosine kinase, leading to the activation of the Ras/Raf/MEK/MAPK signaling cascade.[20] This pathway can result in the phosphorylation of transcription factors like CREB (cAMP Response Element-Binding Protein), influencing gene expression.[20] The antagonistic action of S(-)-Bisoprolol on the β1-adrenergic receptor would also inhibit this alternative signaling pathway.

4.3. Effect on the Renin-Angiotensin System

β1-adrenergic receptors are also present in the juxtaglomerular cells of the kidney.[17] Stimulation of these receptors leads to the release of renin, which activates the renin-angiotensin-aldosterone system (RAAS), ultimately causing vasoconstriction and an increase in blood pressure.[21] By blocking these renal β1-receptors, S(-)-Bisoprolol inhibits renin secretion, contributing to its antihypertensive effect.[4][17]

Figure 3: Inhibition of the Renin-Angiotensin System by S(-)-Bisoprolol.

Conclusion

S(-)-Bisoprolol is a well-characterized, highly selective β1-adrenergic receptor antagonist with a defined molecular structure and a favorable physicochemical profile for oral administration. Its mechanism of action, primarily through the blockade of the canonical Gs-protein coupled signaling pathway in cardiac and renal tissues, underpins its efficacy in treating a range of cardiovascular disorders. A thorough understanding of its chemical properties and signaling pathway interactions is essential for ongoing research, development of new therapeutic applications, and optimization of clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. bisoprolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Bisoprolol - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bisoprolol | CAS#:66722-44-9 | Chemsrc [chemsrc.com]

- 7. Bisoprolol Fumarate Tablets, USP [dailymed.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. journals.najah.edu [journals.najah.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. qingmupharm.com [qingmupharm.com]

- 20. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bisoprolol Fumarate | C40H66N2O12 | CID 5281064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary in vitro studies of S(-)-Bisoprolol efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of S(-)-Bisoprolol, a highly selective β1-adrenoceptor antagonist. The document details the experimental methodologies, presents quantitative data from key studies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Blockade

S(-)-Bisoprolol exerts its therapeutic effects primarily through its high affinity and selectivity for the β1-adrenergic receptor, which is predominantly located in cardiac tissue. The mechanism of action involves competitive antagonism of this receptor, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine and norepinephrine.[1][2] This blockade results in negative chronotropic and inotropic effects, leading to a decrease in heart rate and myocardial contractility.[3]

The activation of the β1-adrenoceptor by an agonist triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including L-type calcium channels, leading to an influx of calcium ions and subsequent muscle contraction.[2] S(-)-Bisoprolol, by blocking the initial receptor activation, effectively curtails this entire signaling pathway.

Quantitative In Vitro Efficacy Data

The in vitro efficacy of S(-)-Bisoprolol has been quantified through various assays, primarily focusing on its binding affinity for β1 and β2-adrenergic receptors to determine its selectivity. The data is summarized in the tables below.

| Parameter | Receptor | Value | Tissue/Cell Line | Reference |

| pA2 | β1-adrenoceptor | 7.45 | Guinea pig atria | [6] |

| β2-adrenoceptor | 6.41 | Guinea pig tracheal muscle | [6] | |

| Ki (nM) | β1-adrenoceptor | 20.0 | Rat ventricular myocytes | [7] |

| β1-adrenoceptor (low affinity site) | 918 | Rat ventricular myocytes | [7] | |

| β1-adrenoceptor | 34.2 | Rat heart membranes | [7] | |

| β2-adrenoceptor | 3,014 | Rat heart membranes | [7] | |

| Selectivity Ratio (β1/β2) | - | 11 | Guinea pig tissues | [6] |

| - | ~100 | Radioligand binding studies | [6] | |

| - | 14:1 | Compared to atenolol (5:1) and metoprolol (2:1) | [7] | |

| - | 16-20 fold | Human myocardium | [8] | |

| - | 15 fold | COS-7 cells | [8] | |

| - | 36-fold | CHO cells | [9] | |

| - | 75-fold | Rat salivary gland/reticulocytes | [10] |

Table 1: Summary of Quantitative In Vitro Efficacy Data for S(-)-Bisoprolol.

Key Experimental Protocols

Radioligand Binding Assay for β1-Adrenoceptor Affinity

This assay is fundamental in determining the binding affinity (Ki) of S(-)-Bisoprolol for the β1-adrenergic receptor.

Objective: To quantify the affinity of S(-)-Bisoprolol for β1-adrenergic receptors by measuring the displacement of a radiolabeled ligand.

Materials:

-

Tissue/Cell Preparation: Membranes from tissues expressing β1-adrenoceptors (e.g., rat heart ventricles, CHO cells transfected with human β1-adrenoceptors).[6][7][9]

-

Radioligand: A substance that binds with high affinity and specificity to the receptor of interest, such as [3H]CGP-12177 or [125I]iodocyanopindolol (ICYP).[7][11]

-

Competitor: S(-)-Bisoprolol in a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer with MgCl2.[11]

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[11]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of S(-)-Bisoprolol. Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).[6][11]

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the S(-)-Bisoprolol concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of S(-)-Bisoprolol to inhibit the agonist-induced production of cAMP.

Objective: To determine the functional antagonism of S(-)-Bisoprolol at the β1-adrenoceptor by measuring its effect on intracellular cAMP levels.

Materials:

-

Cell Line: A cell line expressing the β1-adrenergic receptor (e.g., CHO cells).[9]

-

β-Adrenergic Agonist: A substance that stimulates the β1-adrenoceptor, such as isoproterenol or epinephrine.[9][12]

-

S(-)-Bisoprolol: In a range of concentrations.

-

cAMP Assay Kit: Commercially available kits (e.g., FRET-based or ELISA-based).

-

Cell Culture Medium and Reagents.

Protocol:

-

Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of S(-)-Bisoprolol for a specific period.

-

Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to the wells to stimulate cAMP production. Include control wells with no agonist (basal levels) and agonist alone (maximal stimulation).

-

Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions. These kits typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[1][12]

-

Data Analysis: Plot the measured cAMP levels against the concentration of S(-)-Bisoprolol. The data can be fitted to a dose-response curve to determine the IC50 value, which represents the concentration of S(-)-Bisoprolol required to inhibit 50% of the agonist-induced cAMP production.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 2. Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance of immediate release products: The case of bisoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 4. Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Enhancement of beta-adrenergic-induced cAMP accumulation in activated T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. bmglabtech.com [bmglabtech.com]

S(-)-Bisoprolol: A Comprehensive Technical Guide on Human Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of S(-)-Bisoprolol, the pharmacologically active enantiomer of the widely prescribed beta-1 adrenergic receptor blocker, Bisoprolol. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to support advanced research and development in this area.

Introduction to S(-)-Bisoprolol

Bisoprolol is a cardioselective beta-1 adrenergic blocker utilized in the management of hypertension, heart failure, and angina pectoris.[1][2][3] It is administered as a racemic mixture of its two enantiomers, S(-)-Bisoprolol and R(+)-Bisoprolol. The beta-blocking activity primarily resides in the S(-) enantiomer. Understanding the stereoselective pharmacokinetics and metabolism of S(-)-Bisoprolol is crucial for optimizing its therapeutic efficacy and safety profile.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Bisoprolol's enantiomers have been evaluated in human studies. Following oral administration of racemic bisoprolol, slight but significant differences are observed in the plasma concentrations and disposition of the S(-) and R(+) forms.

Table 1: Pharmacokinetic Parameters of S(-)- and R(+)-Bisoprolol in Humans Following a Single Oral 20 mg Dose of Racemic Bisoprolol